(S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamide hydrochloride is a synthetic organic compound that belongs to the class of amides. It features a chiral center, making it optically active. The compound is characterized by the presence of a furan ring, an amino group, and a hydrochloride salt, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-4-methylpentanoic acid and furan-2-carbaldehyde.
Formation of Amide Bond: The carboxylic acid group of (S)-2-Amino-4-methylpentanoic acid is activated using a coupling reagent like N,N’-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). This is followed by the addition of furan-2-carbaldehyde to form the amide bond.
Hydrochloride Salt Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides, forming substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: (S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamine.
Substitution: Substituted amides with various alkyl groups.
Scientific Research Applications
(S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-4-methylpentanoic acid: A precursor in the synthesis of (S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamide hydrochloride.
Furan-2-carbaldehyde: Another precursor used in the synthesis.
(S)-2-Amino-N-(phenylmethyl)-4-methylpentanamide hydrochloride: A similar compound with a phenyl group instead of a furan ring.
Uniqueness
This compound is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The furan ring enhances the compound’s ability to participate in π-π interactions, making it a valuable molecule in various research applications.
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)-4-methylpentanamide |
InChI |
InChI=1S/C11H18N2O2/c1-8(2)6-10(12)11(14)13-7-9-4-3-5-15-9/h3-5,8,10H,6-7,12H2,1-2H3,(H,13,14) |
InChI Key |
IQSAJABUABDHND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC1=CC=CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.